Oxyprothepin
Description
Oxyprothepin 5,8-disulfide (CAS: 41931-98-0) is a sulfur-containing organic compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.608 g/mol . Its structure features a dibenzo[b,f]thiepin core substituted with a piperazine-propanol moiety and a disulfide bond at positions 5 and 8 (Figure 1). Key synonyms include VUFB-12368 and 3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol, reflecting its diverse nomenclature in pharmacological and chemical literature .
Properties
CAS No. |
29604-16-8 |
|---|---|
Molecular Formula |
C22H28N2OS2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2OS2/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |
InChI Key |
HQOCWPHRUQRXEC-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Synonyms |
oxyprothepine |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: 1-Piperazinepropanol,4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl] (CAS: 29604-16-8)
Structural Similarities :
Pharmacological Implications :
- Piperazine-propanol moieties in both compounds suggest affinity for dopamine or serotonin receptors, common targets in antipsychotics.
Compound B: Oxathiane Derivatives
Structural Similarities :
- Oxathiane is a six-membered ring containing one oxygen and one sulfur atom, analogous to the thiepin ring in this compound.
Pharmacological Implications :
- Oxathiane derivatives are less complex but share sulfur’s electron-rich properties, which influence pharmacokinetics (e.g., membrane permeability) .
Comparison with Functionally Similar Compounds
Piperazine-Based Antipsychotics (e.g., Trifluoperazine)
Functional Similarities :
Key Differences :
- Trifluoperazine lacks the dibenzothiepin core, reducing its multicyclic aromatic interactions with receptors.
- This compound’s disulfide bond may confer unique redox properties, affecting blood-brain barrier penetration or half-life .
Data Tables: Structural and Pharmacological Comparison
Table 1. Structural Comparison of this compound and Analogs
| Property | This compound 5,8-disulfide | Compound A (CAS: 29604-16-8) | Trifluoperazine |
|---|---|---|---|
| Molecular Formula | C22H28N2O3S2 | C21H26N2OS2 | C21H24F3N3S |
| Molecular Weight (g/mol) | 432.608 | 398.57 | 407.49 |
| Key Functional Groups | Disulfide, Piperazine | Methylthio, Piperazine | Trifluoromethyl, Piperazine |
| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]thiepin | Phenothiazine |
Table 2. Hypothetical Pharmacokinetic Comparison (Based on Structural Analogues)
| Parameter | This compound 5,8-disulfide | Compound A | Trifluoperazine |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (estimated) | ~3.2 | 4.1 |
| Plasma Half-Life (h) | 12–24 (predicted) | 8–12 | 18–24 |
| Metabolic Pathway | CYP3A4-mediated oxidation | CYP2D6 | CYP1A2 |
Research Findings and Limitations
- Synthesis Challenges : this compound’s disulfide bond requires controlled oxidation conditions, complicating large-scale production compared to Compound A .
- Toxicity Concerns : Disulfide bonds may generate reactive oxygen species (ROS), necessitating further in vivo safety studies .
- Efficacy Gaps : While piperazine derivatives show antipsychotic activity, this compound’s unique structure lacks direct clinical validation, relying on analog extrapolation .
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